

2-Chloro-3-methoxy-5-nitropyridine physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-3-methoxy-5-nitropyridine

Cat. No.: B1323517

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An In-depth Technical Guide to 2-Chloro-3-methoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-3-methoxy-5-nitropyridine**, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its characteristics, potential synthetic routes, and applications, with a focus on data presentation and experimental methodologies to support research and development efforts.

Core Properties and Data

2-Chloro-3-methoxy-5-nitropyridine is a yellow crystalline solid that serves as a versatile building block in organic synthesis.^[1] Its reactivity is largely dictated by the presence of the chloro, methoxy, and nitro functional groups on the pyridine ring.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Chloro-3-methoxy-5-nitropyridine** is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	75711-00-1	[2] [3] [4]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃	[2] [3]
Molecular Weight	188.57 g/mol	[2] [3]
Appearance	Yellow crystalline solid	[1]
Melting Point	104-106 °C	[1]
Boiling Point	Not available	[1]
Solubility	Soluble in organic solvents such as methanol and dichloromethane; slightly soluble in water.	[1]
Stability	Stable under recommended storage conditions.	[1]

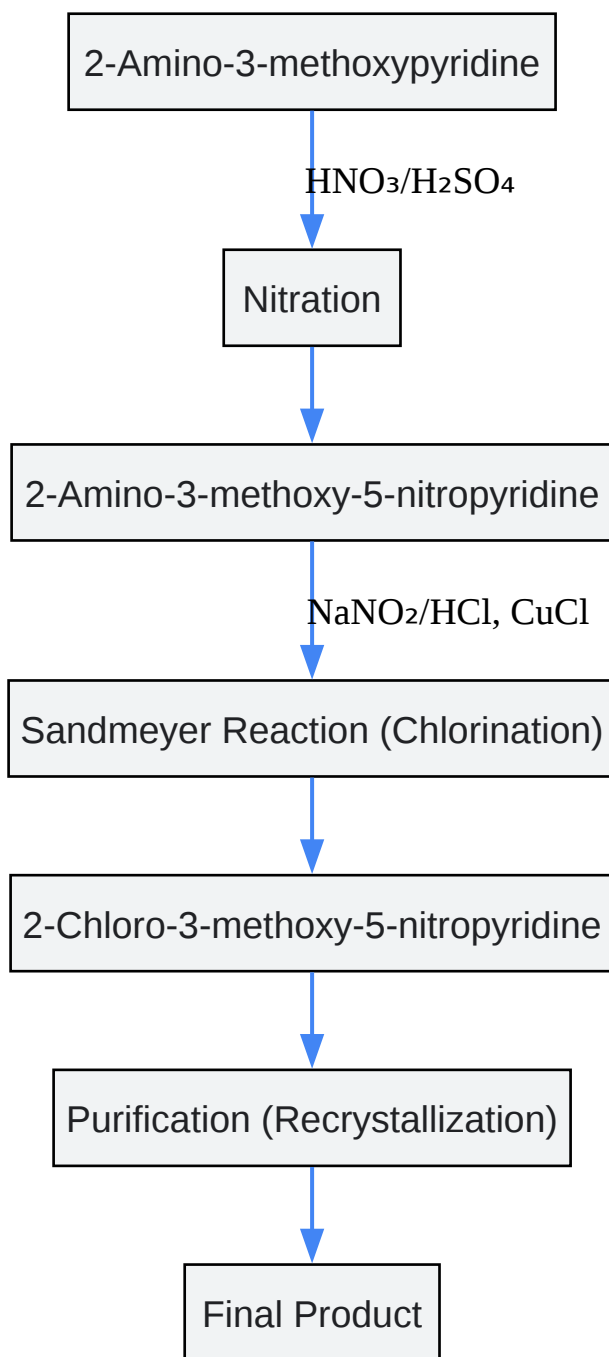
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-3-methoxy-5-nitropyridine** is not readily available in published literature, a plausible synthetic route can be devised based on established methodologies for analogous pyridine derivatives. The following proposed synthesis involves a multi-step process starting from a readily available pyridine precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of **2-Chloro-3-methoxy-5-nitropyridine** would involve the nitration of a substituted pyridine, followed by chlorination and subsequent methoxylation. The following diagram illustrates a potential synthetic workflow.

Proposed Synthesis of 2-Chloro-3-methoxy-5-nitropyridine



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Caption: Proposed synthetic workflow for **2-Chloro-3-methoxy-5-nitropyridine**.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 2-Amino-3-methoxypyridine

- Objective: To introduce a nitro group at the 5-position of the pyridine ring.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
 - Slowly add 2-Amino-3-methoxypyridine to the cooled sulfuric acid with constant stirring.
 - Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.
 - Add the cold nitrating mixture dropwise to the solution of 2-Amino-3-methoxypyridine, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
 - Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 2-Amino-3-methoxy-5-nitropyridine.
 - Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Chlorination via Sandmeyer Reaction

- Objective: To replace the amino group with a chloro group.
- Procedure:
 - Dissolve the 2-Amino-3-methoxy-5-nitropyridine from the previous step in a cooled aqueous solution of hydrochloric acid.
 - Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature between 0-5 °C to form the diazonium salt.

- In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
- Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
- After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.
- Cool the mixture and extract the product, **2-Chloro-3-methoxy-5-nitropyridine**, with an organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

- Objective: To purify the crude **2-Chloro-3-methoxy-5-nitropyridine**.
- Procedure:
 - Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol.
 - Dissolve the crude solid in the minimum amount of hot solvent.
 - Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure **2-Chloro-3-methoxy-5-nitropyridine**.

Spectral Data

While specific experimental spectra for **2-Chloro-3-methoxy-5-nitropyridine** are not widely published, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

- ^1H NMR: The proton NMR spectrum is expected to show two aromatic protons in the pyridine ring, likely as doublets, and a singlet for the methoxy group protons.
- ^{13}C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-Cl, C-O (methoxy), and N-O (nitro) stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies.
- Mass Spectrometry: GC-MS data for **2-Chloro-3-methoxy-5-nitropyridine** shows a top peak at m/z 188, corresponding to the molecular ion.[2]

Applications in Drug Development

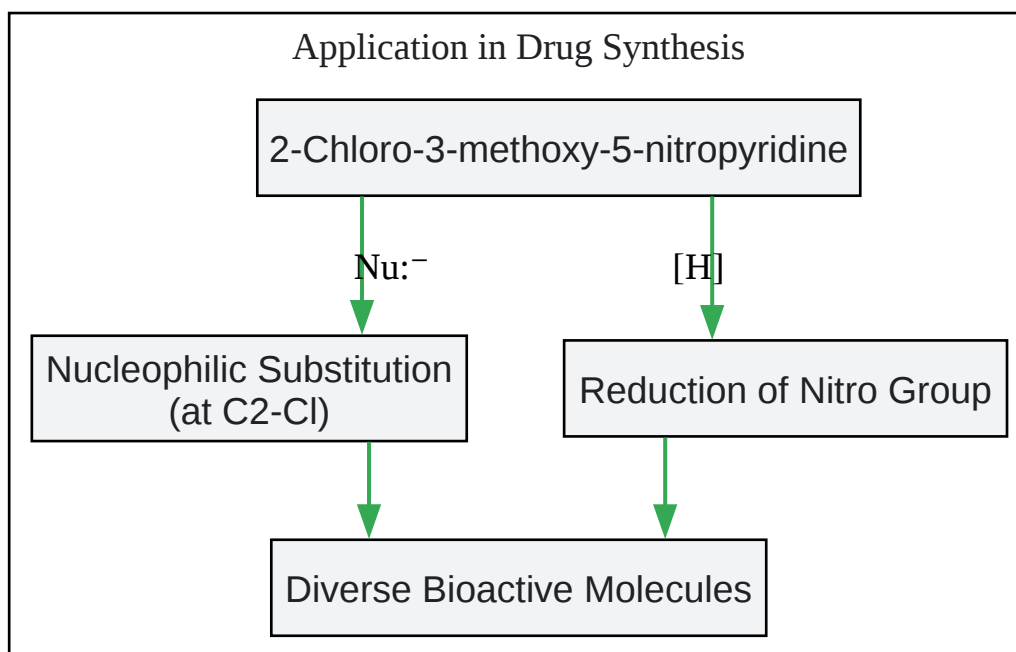
2-Chloro-3-methoxy-5-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds.[5] Its functional groups allow for diverse chemical modifications, making it a key component in the development of new drugs.

Role as a Synthetic Intermediate

The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The nitro group can be reduced to an amino group, which can then be further modified. This versatility makes it an important precursor for compounds with potential biological activities, including:

- Antibacterial and Antifungal Agents: The pyridine scaffold is present in many antimicrobial drugs.
- Anti-inflammatory Drugs: Modifications of the pyridine ring can lead to compounds with anti-inflammatory properties.[5]

The following diagram illustrates the general utility of **2-Chloro-3-methoxy-5-nitropyridine** in medicinal chemistry.



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Caption: General reaction pathways for the derivatization of **2-Chloro-3-methoxy-5-nitropyridine**.

Safety and Handling

2-Chloro-3-methoxy-5-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of **2-Chloro-3-methoxy-5-nitropyridine** for professionals in the fields of chemical research and drug development. The provided data and proposed experimental protocols are intended to facilitate further investigation and application of this important chemical intermediate.

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